2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyridine intermediate, which is then subjected to various reactions to introduce the triazole and carboxylic acid functionalities. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism by which 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: This compound shares the pyridine ring with chlorine and trifluoromethyl substitutions but differs in the presence of an ethanamine group instead of the triazole and carboxylic acid functionalities.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar in structure but contains an acetonitrile group instead of the triazole and carboxylic acid groups.
Uniqueness
The uniqueness of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6ClF3N4O2 |
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Molecular Weight |
306.63 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClF3N4O2/c1-4-7(9(19)20)17-18(16-4)8-6(11)2-5(3-15-8)10(12,13)14/h2-3H,1H3,(H,19,20) |
InChI Key |
VIBVTADJSHLCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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